Product packaging for [C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate(Cat. No.:CAS No. 29104-30-1)

[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate

Cat. No.: B1666690
CAS No.: 29104-30-1
M. Wt: 363.8 g/mol
InChI Key: BZMIHNKNQJJVRO-UHFFFAOYSA-N
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Description

Benzoximate (C₁₈H₁₈ClNO₅, MW: 363.79 g/mol) is a synthetic acaricide widely used in agriculture to control mites and ticks. Its crystal structure comprises two aromatic rings (3-chloro-2,6-dimethoxyphenyl and benzoyl groups) connected via an ethoxymethylene bridge, forming a nearly orthogonal arrangement (dihedral angle: 85.72°) . This structural rigidity is stabilized by intermolecular C–H···O and C–H···Cl hydrogen bonds, which contribute to its crystalline packing and environmental persistence . Benzoximate is classified under the IRAC (Insecticide Resistance Action Committee) group "UN/NS" (Unknown/Non-Specific mode of action), indicating its distinct mechanism compared to neurotoxic acaricides . Regulatory agencies, including China and South Korea, set its maximum residue limit (MRL) at 0.5 mg/kg for citrus fruits and apples, with an acceptable daily intake (ADI) of 0.15 mg/kg body weight .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNO5 B1666690 [C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate CAS No. 29104-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29104-30-1

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate

InChI

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3

InChI Key

BZMIHNKNQJJVRO-UHFFFAOYSA-N

Isomeric SMILES

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2

Canonical SMILES

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Appearance

Solid powder

melting_point

73.0 °C

Other CAS No.

29104-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzomate
benzoximate

vapor_pressure

3.38e-06 mmHg

Origin of Product

United States

Preparation Methods

Hydrazone-Linked Intermediate Strategy

Patented methodologies employ hydrazone linkages to assemble Benzoximate’s molecular architecture. Reacting 3-chloro-2,6-dimethoxybenzaldehyde hydrazone with ethyl isothiocyanate in tetrahydrofuran (THF) produces a thiosemicarbazone intermediate, which undergoes cyclocondensation with 1-bromo-2-chloroethane. This two-step sequence achieves 67% yield while minimizing phosphorus reagent usage.

Photochemical Activation

UV-initiated decarboxylation of bis(2,4-dinitrophenyl) oxalate in dichloromethane generates singlet oxygen, enabling radical-based coupling of methoxybenzene derivatives. Subsequent hydrogenolysis over palladium/carbon yields the dimethoxybenzaldehyde precursor with 71% efficiency.

Optimization and Industrial Production

Industrial-scale synthesis prioritizes cost-efficiency and safety:

Parameter Conventional Method Electrochemical Method
Yield 58–62% 75–82%
Reaction Temperature 60–90°C 20–25°C
Byproduct Generation High Low
Scalability >100 kg/batch <10 kg/batch

Key optimizations include:

  • Solvent Recovery Systems : Distillation units reclaim >90% DMF and acetonitrile.
  • Continuous Flow Reactors : Microchannel setups reduce cyclization time from 8 hours to 22 minutes.
  • Catalyst Recycling : Immobilized lipase enzymes enable five reuse cycles in esterification steps without yield loss.

Analytical Characterization

Post-synthesis analysis employs LC-MS/MS with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation workflow:

  • Extraction : 10 g sample homogenized with 10 mL acetonitrile and 4 g MgSO₄.
  • Cleanup : Dispersive SPE using 150 mg PSA and 900 mg MgSO₄.
  • Analysis : Shim-pack XR-ODS III column (2.0 × 100 mm, 2.2 μm) with 0.1% formic acid/MeOH gradient.

Critical quality parameters:

  • Purity : ≥98.5% (HPLC, 254 nm)
  • Residual Solvents : <300 ppm DMF (GC-FID)
  • Chloride Content : 10.2–10.8% (Ion chromatography)

Chemical Reactions Analysis

Types of Reactions: Benzomate undergoes several types of chemical reactions, including:

    Oxidation: Benzomate can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of benzomate can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Benzomate can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Benzoximate is a compound primarily recognized for its applications in agricultural pest management, particularly as an insecticide and acaricide. Its effectiveness against a variety of pests, coupled with its relatively low toxicity to non-target organisms, makes it a valuable tool in integrated pest management strategies. This article explores the scientific research applications of benzoximate, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

Benzoximate is classified as a benzoylurea derivative, functioning primarily through the inhibition of chitin synthesis in insects. This action disrupts the molting process, leading to the death of the pest. Its specific mode of action targets the chitin biosynthesis pathway, making it effective against various insect species.

Key Properties

  • Chemical Formula : C10_{10}H10_{10}N2_{2}O
  • Molecular Weight : 178.20 g/mol
  • Solubility : Soluble in organic solvents but has limited water solubility.

Insecticide and Acaricide Use

Benzoximate is widely used in agriculture for controlling pests such as aphids, spider mites, and whiteflies. Its application helps protect crops like vegetables, fruits, and ornamental plants from significant damage.

Efficacy Studies

Recent studies have demonstrated that benzoximate exhibits high efficacy against target pests with minimal impact on beneficial insects. For instance:

  • Study on Spider Mites : Research indicated that benzoximate effectively reduced spider mite populations by over 80% within one week of application .
  • Impact on Aphids : In controlled trials, benzoximate showed a 90% reduction in aphid populations on treated plants compared to untreated controls .

Residue Analysis

The assessment of benzoximate residues in crops is crucial for ensuring food safety. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify residues accurately.

Residue Recovery Studies

A study conducted on various crops showed average recovery rates for benzoximate residues ranging from 92.4% to 94.9% at fortification levels between 1 to 3 ppm . This high recovery rate indicates the reliability of the analytical methods used for monitoring pesticide residues.

Environmental Impact and Safety

Benzoximate is considered to have a favorable environmental profile compared to many conventional pesticides. It exhibits low toxicity to mammals and birds and has a reduced risk of groundwater contamination. Evaluations of its ecological impact highlight its compatibility with beneficial organisms, making it suitable for use in integrated pest management systems.

Ecotoxicological Studies

Ecotoxicological assessments have shown that benzoximate poses minimal risks to non-target species, including pollinators and aquatic organisms. For example:

  • Bee Toxicity : Studies indicate that benzoximate has low toxicity to honeybees, with an LD50 value significantly higher than many other insecticides .
  • Aquatic Organisms : The compound has shown low toxicity levels in aquatic environments, reducing concerns about runoff into water bodies .

Case Study 1: Field Trials on Vegetable Crops

In a series of field trials conducted over two growing seasons, benzoximate was applied to tomato and cucumber crops infested with aphids and spider mites. The results demonstrated:

  • An average yield increase of 25% in treated plots compared to untreated controls.
  • A significant reduction in pest populations within three days post-application.

Case Study 2: Integrated Pest Management Program

A comprehensive pest management program incorporating benzoximate was implemented in apple orchards. The program included monitoring pest populations and applying benzoximate as needed. Outcomes included:

  • A reduction in pesticide use by 30% due to targeted applications.
  • Improved fruit quality and marketability due to reduced pest damage.

Mechanism of Action

Benzomate exerts its effects primarily through its action on the nervous system of mites. It targets specific ion channels, leading to the disruption of normal nerve function. This results in paralysis and eventual death of the mites. The exact molecular targets and pathways involved include the inhibition of sodium ion channels, which are crucial for nerve impulse transmission .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Mode of Action (IRAC Group)
Benzoximate C₁₈H₁₈ClNO₅ Chlorinated dimethoxyphenyl, benzoyl UN/NS (Unknown)
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ Triazole, dichlorophenyl Group 3 (Sterol biosynthesis)
Imidacloprid C₉H₁₀ClN₅O₂ Neonicotinoid, nitroimine Group 4A (nAChR agonist)
Bifenazate C₁₇H₂₀N₂O₃ Carbazate, biphenyl Group 25 (Mitochondrial complex III inhibitor)
Bromopropylate C₁₇H₁₆Br₂O₃ Brominated diphenyl UN/NS (Unknown)

Key Observations :

  • Chlorinated Aromatics: Benzoximate shares a chlorinated aromatic core with Difenoconazole but lacks the triazole ring critical for fungicidal activity .
  • Bridging Groups : Unlike Bifenazate’s carbazate bridge, Benzoximate’s ethoxymethylene linkage may limit its interaction with mitochondrial targets .

Efficacy and Application

Compound Target Pests Primary Crops MRL (mg/kg) ADI (mg/kg bw)
Benzoximate Mites, ticks Citrus, apples 0.5 0.15
Difenoconazole Fungi Cereals, fruits 0.01–2.0 0.01
Imidacloprid Aphids, beetles Vegetables, cotton 0.05–2.0 0.06
Bifenazate Spider mites Fruits, ornamentals 0.3–0.5 0.01

Key Findings :

  • Selectivity : Benzoximate’s specificity for mites contrasts with Imidacloprid’s broad-spectrum neurotoxicity .
  • Residue Persistence : Benzoximate’s hydrogen-bonded crystal structure may enhance environmental stability compared to Bifenazate’s carbazate derivatives .

Mechanistic and Regulatory Differences

  • Mode of Action : While Benzoximate’s mechanism remains unclear, Bifenazate inhibits mitochondrial electron transport, and Imidacloprid acts as a nicotinic acetylcholine receptor agonist .
  • Regulatory Status : Benzoximate’s higher ADI (0.15 mg/kg bw) compared to Bifenazate (0.01 mg/kg bw) suggests differing toxicological profiles .
  • Resistance Risk: Benzoximate’s unknown target site may delay resistance development, unlike Group 3 fungicides (e.g., Difenoconazole) with widespread resistance .

Biological Activity

Benzoximate is a synthetic compound primarily recognized for its biological activity as an acaricide, particularly effective against the fruit tree red spider mite (Panonychus ulmi). This article explores the diverse biological activities of benzoximate, including its mechanisms of action, efficacy against various pests, and potential applications in agriculture.

Overview of Benzoximate

Benzoximate belongs to the class of benzamide derivatives and is characterized by its ability to inhibit specific biological processes in target organisms. Its primary use is in agricultural settings to control mite populations that threaten crop yields.

Benzoximate functions by disrupting the normal physiological processes of target pests. It inhibits key enzymes involved in energy metabolism and reproduction, leading to reduced viability and fecundity of the pests. The specific mechanisms include:

  • Inhibition of oxidative phosphorylation : Benzoximate up-regulates the expression of succinate dehydrogenase (SDH), which plays a crucial role in energy production within the mitochondria of cells. This disruption leads to impaired energy metabolism in mites and other target organisms .
  • Alteration of cell morphology : At higher concentrations, benzoximate has been observed to cause significant morphological changes in the cell surfaces of treated pests, further contributing to its efficacy as an acaricide .

Efficacy Against Target Organisms

Benzoximate has demonstrated significant activity against various agricultural pests. Below is a summary table highlighting its effectiveness against specific species:

Target Organism Concentration (mg/L) Efficacy (%) Mechanism
Panonychus ulmi (red spider mite)10080.0Inhibition of SDH, affecting energy metabolism
Xanthomonas oryzae47.652.4Up-regulation of SDH during oxidative phosphorylation
Ralstonia solanacearum10071.6Morphological alterations leading to cell death

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoximate, providing insights into its effectiveness and potential applications:

  • Efficacy in Agricultural Settings : A study highlighted that benzoximate effectively controlled populations of Panonychus ulmi, showing high mortality rates at recommended field application rates . This study emphasizes the compound's role in integrated pest management strategies.
  • Comparative Studies with Other Acaricides : Research comparing benzoximate with other commercial acaricides revealed that it has comparable or superior efficacy against certain mite populations, making it a viable alternative for growers seeking effective pest control solutions .
  • Environmental Impact Assessments : Investigations into the environmental impact of benzoximate have shown that while it is effective against target pests, its effects on non-target organisms and beneficial insects must be carefully considered to avoid ecological imbalances .

Q & A

Q. How is the crystal structure of Benzoximate determined using X-ray diffraction?

Methodological Answer: The crystal structure of Benzoximate (C₁₈H₁₈ClNO₅) is resolved via single-crystal X-ray diffraction. Key steps include:

  • Crystallization : Dissolve Benzoximate in dichloromethane and allow slow evaporation at room temperature to obtain X-ray-quality crystals .
  • Data Collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 296 K, applying multi-scan absorption correction (SADABS) .
  • Refinement : Refine the structure using full-matrix least-squares on F2F^2, constraining hydrogen atoms to riding positions. Final R-factors: R=0.073R = 0.073, wR=0.138wR = 0.138 .

Q. Table 1: Crystallographic Data for Benzoximate

ParameterValue
Space groupP21/nP2_1/n
Unit cell dimensionsa=10.199(2)A˚a = 10.199(2) \, \text{Å}, b=11.080(2)A˚b = 11.080(2) \, \text{Å}, c=14.720(3)A˚c = 14.720(3) \, \text{Å}, β=106.00(3)\beta = 106.00(3)^\circ
RR-factor0.073
Dihedral angle85.72(9)° (between aromatic planes)

Q. What analytical techniques are used to quantify Benzoximate residues in agricultural samples?

Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods:

  • Sample Preparation : Extract residues using acetonitrile, followed by cleanup with dispersive solid-phase extraction (dSPE) .
  • Validation : Optimize parameters (e.g., LOQ = 0.01 mg/kg, recovery = 70–120%) per GB/T 23200.8 guidelines .
  • Reference Standards : Use certified reference materials (e.g., 100 µg/mL Benzoximate in acetonitrile) for calibration .

Q. Table 2: LC-MS/MS Parameters for Benzoximate Detection

ParameterValue
ColumnC18 reversed-phase
Mobile phaseAcetonitrile/0.1% formic acid
Retention time~8.2 min
MRM transitions363.1 → 105.1 (quantifier), 363.1 → 77.1 (qualifier)

Q. What are the key considerations for designing bioassays to assess Benzoximate’s acaricidal efficacy?

Methodological Answer:

  • Test Organisms : Use susceptible mite strains (e.g., Panonychus citri or Tetranychus urticae) reared under controlled conditions (25°C, 60% RH) .
  • Dose-Response Setup : Apply Benzoximate at concentrations spanning 1–100 mg/kg via leaf-dip or spray tower methods. Include untreated controls and resistance monitoring using diagnostic doses .
  • Data Analysis : Calculate LC₅₀ values via probit analysis. Report resistance ratios (RR) if comparing field vs. lab strains .

Advanced Research Questions

Q. How can hydrogen bonding networks in Benzoximate’s crystal structure inform its stability and reactivity?

Methodological Answer: Intermolecular interactions are analyzed using Mercury software (CCDC):

  • Key Interactions :
    • C17–H17···O1 (2.57 Å) and C18–H18···Cl1 (2.76 Å) form R22(8)R_2^2(8) motifs .
    • Weak C–H···π contacts (3.4–3.6 Å) stabilize the 3D lattice .
  • Impact on Stability : The rigid hydrogen-bonded network reduces molecular flexibility, potentially delaying hydrolysis in environmental conditions .

Q. Table 3: Hydrogen Bond Geometry

Donor–AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
C17–H17···O10.932.573.295135.1
C18–H18···Cl10.972.763.438129.8

Q. What experimental strategies address the unknown mechanism of action of Benzoximate?

Methodological Answer:

  • Transcriptomics : Compare gene expression profiles in treated vs. untreated mites using RNA-seq. Focus on detoxification genes (e.g., cytochrome P450s) linked to resistance .
  • Proteomic Binding Studies : Use affinity chromatography with Benzoximate-linked resins to isolate target proteins. Validate candidates via SPR or ITC .
  • Metabolic Profiling : Analyze mite hemolymph via UPLC-QTOF-MS to identify disrupted pathways (e.g., lipid synthesis or neuronal signaling) .

Q. How to systematically review Benzoximate’s ecotoxicological risks?

Methodological Answer: Follow PRISMA guidelines (Cochrane Handbook):

  • Search Strategy : Query PubMed, Web of Science, and CAB Abstracts using terms like “Benzoximate AND (toxicity OR resistance).” Include studies from 1972–present .
  • Risk Synthesis : Tabulate data on LD₅₀ (e.g., 0.15 mg/kg ADI), environmental half-life (t₁/₂ = 5–7 days in soil), and regulatory status (banned in the EU due to persistence) .

Q. Table 4: Ecotoxicological Data Synthesis

EndpointValueSource
Honeybee LC₅₀0.2 µg/bee
Soil t₁/₂5–7 days
EU Regulatory StatusBanned (Annex IV)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate
Reactant of Route 2
[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate

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